N-allyl-2,5-difluorobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-difluoro-N-prop-2-enylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO/c1-2-5-13-10(14)8-6-7(11)3-4-9(8)12/h2-4,6H,1,5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRAOXYNHMEOQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=C(C=CC(=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for N Allyl 2,5 Difluorobenzamide
Precursor Synthesis and Functionalization: Approaches to 2,5-Difluorobenzamide (B1297545)
The foundational step in producing N-allyl-2,5-difluorobenzamide is the efficient synthesis of its precursor, 2,5-difluorobenzamide. This intermediate is a difluorinated aromatic amide with a molecular formula of C₇H₅F₂NO. ontosight.ai The fluorine atoms at positions 2 and 5 significantly influence the compound's chemical properties. ontosight.ai Key starting materials for its synthesis include 2,5-difluorobenzoic acid and 2,5-difluorobenzonitrile. nih.govnih.gov
The formation of 2,5-difluorobenzamide can be achieved through several classical organic reactions, primarily involving amidation of a carboxylic acid derivative or hydrolysis of a nitrile.
One of the most direct routes is the amidation of 2,5-difluorobenzoic acid (C₇H₄F₂O₂). nih.govechemi.com This process typically involves converting the carboxylic acid into a more reactive acyl halide, such as 2,5-difluorobenzoyl chloride, by treating it with a reagent like thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with ammonia (B1221849) (NH₃) to form the desired 2,5-difluorobenzamide. A similar strategy has been demonstrated in the preparation of related amide-containing pharmaceutical intermediates, where a substituted difluorobenzoic acid is converted to the corresponding amide. google.com
Alternatively, 2,5-difluorobenzamide can be synthesized via the hydrolysis of 2,5-difluorobenzonitrile (C₇H₃F₂N). nih.govtcichemicals.com This transformation can be performed under either acidic or basic conditions. For instance, the related compound 2,6-difluorobenzamide (B103285) is obtained by heating 2,6-difluorobenzonitrile (B137791) in sulfuric acid. prepchem.com Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water. Base-catalyzed hydrolysis, on the other hand, proceeds by the attack of a hydroxide (B78521) ion on the nitrile carbon, followed by protonation steps to yield the amide. This method is widely used for preparing various benzamide (B126) derivatives.
In recent years, principles of green chemistry have been applied to amide synthesis to reduce environmental impact. These approaches focus on using less hazardous reagents, minimizing waste, and employing milder reaction conditions.
A prominent green method for converting nitriles to amides involves the use of hydrogen peroxide (H₂O₂) as an oxidant. nih.govrsc.orgresearchgate.net The base-catalyzed hydrolysis of nitriles using H₂O₂ is particularly noteworthy as the primary byproduct is water, making the process environmentally benign. google.com For example, the industrial synthesis of 2,6-difluorobenzamide has been successfully carried out by reacting 2,6-difluorobenzonitrile with hydrogen peroxide in the presence of a base like sodium hydroxide. google.comchemicalbook.com This reaction is typically performed at a moderate temperature (e.g., 50 °C) and results in high yields of the benzamide. chemicalbook.com This methodology is directly applicable to the synthesis of 2,5-difluorobenzamide from 2,5-difluorobenzonitrile, offering a sustainable alternative to traditional hydrolysis methods.
The following table summarizes the key reactions for the synthesis of the 2,5-difluorobenzamide precursor.
Table 1: Synthesis Reactions for 2,5-Difluorobenzamide
| Starting Material | Reagents | Product | Key Features |
|---|---|---|---|
| 2,5-Difluorobenzoic acid | 1. SOCl₂ or (COCl)₂ 2. NH₃ | 2,5-Difluorobenzamide | Standard amidation via acyl chloride intermediate. |
| 2,5-Difluorobenzonitrile | H₂SO₄, H₂O | 2,5-Difluorobenzamide | Acid-catalyzed hydrolysis. |
| 2,5-Difluorobenzonitrile | NaOH, H₂O | 2,5-Difluorobenzamide | Base-catalyzed hydrolysis. |
N-Allylation Techniques for Benzamide Derivatives
Once 2,5-difluorobenzamide is obtained, the final step is the introduction of the allyl group onto the amide nitrogen atom. This N-allylation can be accomplished through direct methods or, more elegantly, via transition metal-catalyzed reactions.
Direct N-allylation involves the reaction of the benzamide with an allyl halide, such as allyl bromide or allyl chloride, in the presence of a base. The base, typically a strong one like sodium hydride (NaH) or potassium carbonate (K₂CO₃), deprotonates the amide nitrogen, generating an amidate anion. ulisboa.pt This nucleophilic anion then attacks the electrophilic allyl halide in a standard Sₙ2 substitution reaction, displacing the halide and forming the N-C bond to yield this compound. While straightforward, this method can sometimes require harsh conditions and may suffer from side reactions, such as O-allylation or dialkylation.
Transition metal catalysis offers a milder and more versatile approach to N-allylation, often proceeding with higher selectivity and under more neutral conditions. rsc.org Various metals, including nickel, cobalt, ruthenium, and palladium, have been employed to catalyze the allylation of amides and related nitrogen nucleophiles. nih.govehu.esacs.org These reactions typically involve the use of allylic alcohols or their derivatives (e.g., acetates, carbonates) as the allylating agent, which are often more environmentally friendly than allyl halides. nih.govacs.org
Among the transition metals, palladium is the most extensively used catalyst for allylic substitution reactions, a transformation famously known as the Tsuji-Trost reaction . organic-chemistry.orgwikipedia.org This reaction provides a powerful and versatile method for forming C-N bonds. researchgate.net
The catalytic cycle of the Tsuji-Trost N-allylation typically begins with the coordination of a palladium(0) complex to the double bond of an allylic substrate, such as an allyl acetate (B1210297) or allyl carbonate. wikipedia.org This is followed by an oxidative addition step where the leaving group (e.g., acetate) is expelled, forming a characteristic η³-π-allylpalladium(II) intermediate. organic-chemistry.orgwikipedia.org The deprotonated benzamide anion then acts as a nucleophile, attacking the π-allyl complex. This nucleophilic attack typically occurs at one of the terminal carbons of the allyl system, leading to the formation of the N-allylated product and regenerating the palladium(0) catalyst, thus completing the cycle. organic-chemistry.org
This palladium-catalyzed approach offers several advantages, including mild reaction conditions, high yields, and compatibility with a wide range of functional groups. rsc.org The use of various phosphine (B1218219) ligands can be employed to modulate the reactivity and selectivity of the catalyst system. wikipedia.org Both allylic alcohols and allylic carbonates are effective allylating agents in palladium-catalyzed reactions with amides. nih.govnih.gov
Table 2: Comparison of N-Allylation Methods for Benzamides
| Method | Allyl Source | Catalyst/Reagents | Key Features |
|---|---|---|---|
| Direct N-Allylation | Allyl Halide (e.g., Allyl Bromide) | Strong Base (e.g., NaH, K₂CO₃) | Stoichiometric base required; potential for side reactions. ulisboa.pt |
Transition Metal-Catalyzed N-Allylation Reactions
Rhodium-Catalyzed C-H Allylation
Rhodium catalysis has emerged as a powerful tool for the direct C-H functionalization of arenes. In the context of synthesizing this compound, rhodium(III)-catalyzed oxidative C-H allylation presents a viable, though complex, pathway. Research into the C-H allylation of benzamides with 1,3-dienes has shown that the reaction mechanism can involve a unique allyl-to-allyl 1,4-Rh(III) migration. nih.gov This process is sensitive to the structure of the diene, particularly the presence of allylic hydrogens cis to the less substituted double bond. nih.gov
The regioselectivity of rhodium-catalyzed allylation can be effectively controlled by the choice of ligands and catalyst systems. For instance, the use of a neutral rhodium catalyst with a monodentate phosphine ligand can favor internal selectivity, while a cationic rhodium catalyst with the same ligand can lead to terminal selectivity. nih.gov This switchable regioselectivity is crucial when considering the allylation of the 2,5-difluorobenzamide core.
Further studies have demonstrated the direct C-H allylation of N-sulfonyl ketimines with allyl carbonates using rhodium catalysts, proceeding through olefin insertion and β-oxygen elimination. rsc.org While not directly on benzamides, this methodology underscores the potential of rhodium catalysts for C-H allylation in related systems. The development of rhodium-catalyzed cross-coupling reactions between gem-difluorinated cyclopropanes and allylboronates also provides a modular approach to structurally diverse fluorinated dienes, which could be adapted for the synthesis of complex allyl-containing benzamides. nih.gov
Table 1: Key Features of Rhodium-Catalyzed C-H Allylation
| Feature | Description |
| Catalyst System | Typically involves a Rh(III) precursor, often with a cyclopentadienyl (B1206354) (Cp*) ligand. |
| Allylating Agent | 1,3-dienes, allyl carbonates, allylboronates. nih.govnih.govrsc.org |
| Key Mechanistic Step | Can involve allyl-to-allyl 1,4-Rh(III) migration or olefin insertion. nih.govrsc.org |
| Regioselectivity Control | Achievable by tuning the catalyst (neutral vs. cationic) and ligands. nih.gov |
Cobalt-Catalyzed C-H Allylation
Cobalt catalysis offers a more cost-effective alternative to precious metals like rhodium for C-H activation. Cobalt-catalyzed C-H functionalization reactions have proven to be highly efficient and selective. researchgate.net For benzamides, an aminoquinoline directing group is often employed to facilitate ortho-C-H activation.
A method for cobalt-catalyzed, aminoquinoline-directed coupling of sp² C-H bonds with various alkenes has been developed. nih.gov These reactions can proceed at room temperature using air as the oxidant and a manganese co-catalyst. nih.gov This approach demonstrates excellent functional group tolerance, which is advantageous when working with substituted benzamides like the 2,5-difluoro derivative. nih.gov
Furthermore, cobalt-catalyzed direct carbonylation of aminoquinoline benzamides has been achieved, showcasing the versatility of cobalt in modifying the benzamide structure. nih.gov While this is not a direct allylation, it highlights the compatibility of the cobalt-aminoquinoline system with various functional groups, a critical consideration for multi-step syntheses. nih.gov The development of cobalt-catalyzed [5+2] C-H annulation of o-arylanilines with alkynes further expands the toolkit for constructing complex nitrogen-containing heterocycles, which could be relevant for more elaborate derivatives of this compound. researchgate.net
Table 2: Characteristics of Cobalt-Catalyzed C-H Functionalization of Benzamides
| Characteristic | Details |
| Directing Group | Aminoquinoline is commonly used for ortho-C-H activation. nih.gov |
| Catalyst | Cobalt salts, often in conjunction with a co-catalyst like Mn(OAc)₃. nih.govnih.gov |
| Oxidant | Often uses molecular oxygen from the air. nih.govnih.gov |
| Reaction Conditions | Can be performed at room temperature. nih.govnih.gov |
| Substrate Scope | Tolerates a wide range of functional groups. nih.govnih.gov |
Ruthenium-Catalyzed Regioselective Allylation
Ruthenium catalysts are well-known for their ability to promote a wide array of chemical transformations, including allylic substitutions and C-H functionalizations. psu.edu Ruthenium-catalyzed reactions often exhibit high functional group tolerance and can be modulated to achieve specific regio- and enantioselectivities. psu.edu
In the context of allylation, ruthenium catalysts can activate allylic substrates through oxidative addition to form reactive η³-allylruthenium intermediates. psu.edu The subsequent reaction with a nucleophile, such as the nitrogen of a benzamide, can lead to the desired N-allylated product. The regioselectivity of this nucleophilic attack (branched vs. linear) can be influenced by the ligands on the ruthenium center and the nature of the allylic substrate. psu.edu
For instance, ruthenium complexes with bulky, electron-rich ligands have shown a preference for forming branched products in the allylation of amines with unsymmetrical allylic carbonates. psu.edu Furthermore, ruthenium(II) catalysts in combination with bidentate phosphine ligands have been employed for highly regioselective 1,6-conjugate additions, demonstrating the potential for precise control over reactivity. nih.gov While direct examples of ruthenium-catalyzed N-allylation of 2,5-difluorobenzamide are not prominent, the existing literature on ruthenium-catalyzed allylation of amines and C-H activation of arenes suggests its high potential for this transformation. dntb.gov.ua
Table 3: Aspects of Ruthenium-Catalyzed Allylation
| Aspect | Description |
| Mechanism | Often proceeds via an η³-allylruthenium intermediate formed by oxidative addition. psu.edu |
| Regioselectivity | Can be controlled by the choice of ligands and substrates. psu.edu |
| Catalyst Precursors | Examples include [Ru(p-cymene)Cl₂]₂ and RuClCp(cod). psu.edudntb.gov.ua |
| Applications | Used in allylic substitution with C-, N-, and O-nucleophiles. psu.edu |
Optimization of Reaction Conditions and Reagents for Improved Yield and Selectivity
Optimizing reaction conditions is paramount for achieving high yield and selectivity in the synthesis of this compound. Key parameters that are often tuned include the choice of catalyst, ligand, solvent, temperature, and the nature of the allylating agent.
For transition metal-catalyzed reactions, the ligand plays a crucial role. For example, in ruthenium-catalyzed hydrosilylation, the use of specific phosphine ligands is essential for reactivity and selectivity. kaust.edu.sa Similarly, in palladium-catalyzed reactions, careful ligand design can direct the reaction towards desired products and minimize side reactions. ethz.ch
The choice of solvent can also have a significant impact. For instance, in cobalt-catalyzed C-H functionalization, trifluoroethanol has been shown to be an effective solvent. nih.govnih.gov Temperature is another critical factor; while some cobalt-catalyzed reactions proceed at room temperature, other catalytic systems may require elevated temperatures to achieve optimal conversion. nih.govresearchgate.net
The nature of the reagents, including additives, is also important. In some ruthenium-catalyzed additions, an additive like CsF was found to be critical for the reaction to proceed. nih.gov The concentration of reactants and catalyst loading are also key variables that are typically optimized to maximize yield and efficiency. researchgate.net
Stereochemical Control in N-Allylation
Stereochemical control is a critical consideration in the synthesis of more complex derivatives of this compound, particularly when chiral centers are introduced. In the context of benzamides, rotation around the C-N amide bond can lead to the existence of cis and trans isomers. researchgate.net Quantum chemical calculations and NMR spectroscopy are valuable tools for studying and confirming the stereochemistry of these isomers. researchgate.net Generally, the trans geometry is the lower-energy and more stable conformation. researchgate.net
When the allylation process itself introduces a new stereocenter, enantioselective catalysis becomes crucial. This is often achieved through the use of chiral ligands that coordinate to the metal catalyst. For example, enantioselective carbonyl allylations have been successfully developed using chiral allylboronates and various transition metal catalysts. nih.gov
The photochemical α-alkylation of aldehydes, which proceeds via chiral enamines, provides another example of how stereochemical control can be exerted in C-C bond-forming reactions. acs.org In these systems, the chiral enamine intermediates effectively control the stereochemistry of the radical-trapping process. acs.org While not a direct N-allylation, these principles of using chiral catalysts and intermediates are transferable to the development of stereoselective syntheses of this compound derivatives.
Advanced Spectroscopic Characterization and Structural Elucidation of N Allyl 2,5 Difluorobenzamide and Its Synthetic Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a premier technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. emerypharma.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and spatial relationships within N-allyl-2,5-difluorobenzamide.
¹H NMR Spectroscopy: The proton (¹H) NMR spectrum provides the initial blueprint of the molecule's hydrogen framework. Key signals confirm the presence of both the allyl and the 2,5-difluorobenzoyl moieties. The spectrum is expected to show distinct regions for aromatic, olefinic, and aliphatic protons. The amide proton (N-H) typically appears as a broad singlet downfield. The allyl group presents a characteristic pattern: a multiplet for the internal methine proton (-CH=), and two multiplets for the terminal vinyl protons (=CH₂). magritek.comnih.gov The methylene (B1212753) protons adjacent to the nitrogen (-CH₂-N) also give a distinct signal, often a doublet of triplets.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. udel.edu Each unique carbon atom produces a distinct signal, allowing for a carbon count and an assessment of their chemical environment. york.ac.uk The spectrum will clearly show the carbonyl carbon (C=O) of the amide group at a characteristic downfield shift (typically ~164 ppm). The aromatic carbons will appear in the 115-160 ppm range, with their signals split due to coupling with adjacent fluorine atoms (C-F coupling). The olefinic carbons of the allyl group are observed around 117 ppm and 134 ppm, while the aliphatic methylene carbon is found further upfield.
¹⁹F NMR Spectroscopy: Given the presence of two fluorine atoms, ¹⁹F NMR is a crucial tool for confirming their positions on the benzene (B151609) ring. icpms.czchemrxiv.org Fluorine-19 is a 100% naturally abundant nucleus with a high sensitivity, resulting in simple spectra with a wide chemical shift range. icpms.cznih.gov The two fluorine atoms in this compound are chemically non-equivalent and are expected to produce two distinct signals. These signals will be split into multiplets due to coupling with each other (F-F coupling) and with nearby protons (H-F coupling), confirming the 2,5-substitution pattern. The chemical shifts for aromatic fluorine atoms typically fall within the -110 to -170 ppm range relative to a standard like CFCl₃. ucsb.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift (δ) Data for this compound Predicted values are based on standard chemical shift ranges for similar functional groups.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C=O | - | ~164 |
| N-H | Variable, broad | - |
| Ar-H3 | ~7.2-7.4 | ~118 (d, JCF) |
| Ar-H4 | ~7.1-7.3 | ~119 (d, JCF) |
| Ar-H6 | ~7.3-7.5 | ~115 (d, JCF) |
| N-CH₂ | ~4.0-4.2 (m) | ~43 |
| -CH= | ~5.8-6.0 (m) | ~134 |
| =CH₂ | ~5.1-5.3 (m) | ~117 |
d = doublet, m = multiplet, JCF = carbon-fluorine coupling constant
While 1D NMR suggests the structure, 2D NMR experiments provide definitive proof by mapping out correlations between nuclei. emerypharma.comharvard.edu
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY would show clear cross-peaks connecting the N-H proton to the adjacent methylene protons (N-CH₂), and strong correlations between all the protons within the allyl group (-CH₂-CH=CH₂).
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of each carbon signal in the ¹³C spectrum based on the already assigned proton spectrum.
From the methylene protons (N-CH₂) to the amide carbonyl carbon (C=O).
From the N-H proton to the aromatic carbons and the allyl methylene carbon.
From the aromatic protons to neighboring aromatic carbons, confirming the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are bonded. nih.gov NOESY can provide insights into the preferred conformation of the molecule, for instance, by showing spatial proximity between the allyl protons and the aromatic ring protons.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) corresponds to specific bond stretches, bends, and other molecular vibrations.
For this compound, key vibrational bands confirm the presence of its major functional groups. The IR spectrum of the related 2,5-difluorobenzamide (B1297545) shows characteristic peaks that would be expected in the title compound. nih.gov
Table 2: Characteristic IR and Raman Vibrational Frequencies
| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | 3400-3200 (broad) | 3400-3200 |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| Olefinic C-H Stretch | 3080-3020 | 3080-3020 |
| C=O Stretch (Amide I) | 1680-1640 (strong) | 1680-1640 |
| C=C Stretch (Allyl) | 1650-1630 (medium) | 1650-1630 (strong) |
| N-H Bend (Amide II) | 1640-1550 | Weak or absent |
| Aromatic C=C Stretch | 1600, 1500, 1450 | 1600, 1500, 1450 |
| C-F Stretch | 1250-1000 (strong) | 1250-1000 |
The strong C=O stretch (Amide I band) is one of the most prominent features in the IR spectrum. The presence of the allyl group is confirmed by the C=C stretch and the olefinic C-H stretches. The strong absorptions from the C-F bonds are also a key diagnostic feature. Raman spectroscopy, which is particularly sensitive to symmetric vibrations and non-polar bonds, would clearly show the aromatic ring modes and the C=C double bond. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is used to measure the mass-to-charge ratio (m/z) of a compound with extremely high accuracy. lcms.cz This allows for the determination of the elemental formula, providing definitive confirmation of the molecular composition.
For this compound, the molecular formula is C₁₀H₉F₂NO. HRMS analysis would measure the mass of the molecular ion [M]⁺ or a protonated species [M+H]⁺. The experimentally determined mass is then compared to the theoretical (calculated) exact mass. A match within a few parts per million (ppm) confirms the elemental formula.
Calculated Exact Mass of C₁₀H₉F₂NO ([M]): 197.0652
Calculated Exact Mass of C₁₀H₁₀F₂NO ([M+H]⁺): 198.0729
Observing a peak corresponding to one of these exact masses in an HRMS spectrum provides very strong evidence for the identity of the compound. lcms.cz
X-ray Crystallography for Solid-State Structure Determination (if applicable)
If a suitable single crystal of this compound can be grown, X-ray crystallography provides the most definitive structural information by mapping the electron density of the atoms in the solid state. mdpi.com This technique yields precise bond lengths, bond angles, and torsional angles. It also reveals the three-dimensional packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen of a neighbor. While no crystal structure for this compound is currently reported in the Cambridge Structural Database, analysis of similar structures, such as other substituted benzamides, confirms the expected planarity of the amide group and typical bond lengths. amanote.comresearchgate.net
Theoretical and Computational Chemistry Studies on N Allyl 2,5 Difluorobenzamide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules. For N-allyl-2,5-difluorobenzamide, DFT calculations would provide fundamental insights into its behavior at the molecular level. These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation.
Geometry Optimization and Conformational Analysis
The first step in a computational study of this compound would be to determine its most stable three-dimensional structure through geometry optimization. This process involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface.
Due to the presence of rotatable bonds, specifically the C-N amide bond and the bonds within the allyl group, this compound can exist in multiple conformations. A thorough conformational analysis would be necessary to identify the global minimum energy conformer as well as other low-energy isomers. This is often achieved by systematically rotating the dihedral angles of key bonds and performing geometry optimization for each starting structure. The relative energies of the resulting conformers would then be compared to determine their populations at a given temperature.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |
|---|---|---|
| A | 180° | 0.00 |
| B | 60° | 2.5 |
| C | -60° | 2.5 |
| D | 0° | 5.0 |
Note: This table is illustrative and represents the type of data that would be generated from a conformational analysis.
Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)
Understanding the electronic structure of this compound is crucial for predicting its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this understanding. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.
A Molecular Electrostatic Potential (MEP) map would also be generated. This map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the oxygen and fluorine atoms and positive potential near the amide hydrogen.
Spectroscopic Property Prediction and Validation
DFT calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model. For this compound, this would include:
Infrared (IR) Spectroscopy: Calculation of vibrational frequencies would help in assigning the peaks in an experimental IR spectrum to specific bond stretching, bending, and torsional modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated and compared to experimental NMR data to confirm the molecular structure.
Table 2: Predicted vs. Experimental Vibrational Frequencies for a Benzamide (B126) Derivative
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | 3450 | 3400 |
| C=O Stretch | 1680 | 1650 |
| C-F Stretch | 1250 | 1230 |
Note: This table illustrates how calculated data would be compared to experimental results for validation.
Mechanistic Pathway Elucidation via Computational Methods
Computational methods are invaluable for exploring potential reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated. This would allow for the determination of the most likely reaction pathway for processes such as cyclization, addition reactions at the allyl group, or substitution on the aromatic ring.
Prediction of Reactivity and Selectivity Parameters
Global and local reactivity descriptors derived from DFT calculations can be used to predict the reactivity and selectivity of this compound. These parameters include:
Chemical Hardness and Softness: Calculated from the HOMO-LUMO gap, these indicate the molecule's resistance to change in its electron distribution.
Electronegativity: Provides a measure of the molecule's ability to attract electrons.
Fukui Functions: These local reactivity descriptors identify which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack.
Molecular Dynamics Simulations for Conformational Landscapes
While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations can be used to explore its dynamic behavior over time. An MD simulation of this compound in a solvent would provide a detailed understanding of its conformational landscape, showing how it samples different shapes and orientations at a given temperature. This information is crucial for understanding its interactions with other molecules, such as receptors or enzymes, in a biological context. The simulation would track the trajectories of all atoms, allowing for the analysis of conformational flexibility and intermolecular interactions.
Exploration of Potential Applications in Chemical Sciences and Materials
Role as a Synthetic Intermediate for Novel Chemical Structures
The N-allyl-2,5-difluorobenzamide molecule possesses multiple reactive sites that can be exploited for the synthesis of more complex chemical entities.
While specific studies detailing the use of this compound as a precursor are not extensively documented, the synthesis of various complex benzamide (B126) derivatives from analogous structures is well-established. For instance, research into other difluorobenzamide derivatives has shown they can serve as building blocks for compounds with significant biological activity. A notable example involves the synthesis of 2,6-difluorobenzamide (B103285) derivatives, which have been investigated as inhibitors of the bacterial cell division protein FtsZ. This suggests that this compound could similarly be a valuable starting material for creating novel molecules with potential pharmaceutical applications. The synthesis of N-(2,3-difluorophenyl)-2-fluorobenzamide has been achieved with high yield through the condensation of 2-fluorobenzoyl chloride with 2,3-difluoroaniline, indicating a viable synthetic route for related compounds.
Cascade and multicomponent reactions are efficient synthetic strategies that allow for the construction of complex molecules in a single step. The N-allyl group in this compound is a versatile functional group that can participate in various reactions, including those that are part of a cascade or multicomponent sequence. For example, reactions involving N-allyltrifluoromethanesulfonamides with carboxylic acid amides in the presence of an oxidizing agent have been shown to yield complex heterocyclic structures like piperazines. Although no specific cascade or multicomponent reactions involving this compound have been reported, its structure suggests potential for such applications.
Potential in Materials Science (excluding human/clinical aspects)
In the field of materials science, fluorinated aromatic compounds are of interest for the development of high-performance polymers and other advanced materials. The fluorine atoms can impart desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics. There is currently no available research detailing the application of this compound in materials science. However, related difluorobenzene sulfonamide monomers have been used to synthesize poly(arylene ether)s, which are high-performance polymers with good thermal stability. The N-allyl group also offers a potential site for polymerization or for grafting the molecule onto other polymer backbones, suggesting a possible, though as yet unexplored, role in materials science.
Optoelectronic Materials (e.g., OLEDs)
While no specific studies detailing the use of this compound in optoelectronic materials have been identified, the structural characteristics of the molecule suggest theoretical potential in this domain. Fluorinated aromatic compounds are of growing interest in the design of materials for Organic Light-Emitting Diodes (OLEDs) due to their high thermal stability, distinct electronic properties, and potential to influence intermolecular interactions, which can enhance device performance and longevity.
The 2,5-difluorobenzamide (B1297545) portion of the molecule could serve as a building block for larger, conjugated systems essential for light emission or charge transport in OLEDs. The fluorine atoms can modify the energy levels (HOMO/LUMO) of the material, which is a critical factor in tuning the emission color and improving charge injection and transport. However, without experimental data on the photophysical properties of this compound or its derivatives, its role as an emissive or charge-transport material remains speculative. The allyl group, while not typically a primary component of optoelectronic functionality, could be utilized for polymerization or for grafting the molecule onto other material layers, potentially improving film morphology and stability.
Table 1: Potential Roles of Functional Groups in Optoelectronic Materials
| Functional Group | Potential Contribution to Optoelectronic Materials |
|---|---|
| 2,5-Difluorobenzamide | - Modification of HOMO/LUMO energy levels- Enhancement of thermal stability- Potential for improved charge transport |
Polymer Chemistry and Composites
The presence of the allyl group makes this compound a particularly interesting candidate for applications in polymer chemistry. The allyl group is a versatile functional handle that can participate in various polymerization reactions. wikipedia.org For instance, it can undergo free-radical polymerization to create polymers with the difluorobenzamide moiety as a repeating side chain. Such polymers could exhibit enhanced thermal stability and chemical resistance due to the fluorinated aromatic rings. nbinno.com
Furthermore, the allyl group is highly amenable to "click" chemistry reactions, such as thiol-ene reactions. nih.gov This allows for the straightforward post-polymerization functionalization of materials, or for the grafting of this compound onto existing polymer backbones or surfaces. This could be a method to create specialized polymer composites with tailored surface properties, such as hydrophobicity or flame retardancy, conferred by the difluorobenzamide component. The reactivity of the allyl group also allows for its use as a cross-linking agent, which could improve the mechanical strength and thermal properties of various polymer resins and composites. wikipedia.org
Table 2: Potential Applications in Polymer Chemistry
| Application | Role of this compound | Potential Outcome |
|---|---|---|
| Monomer | Polymerization via the allyl group. | Creation of novel functional polymers with difluorobenzamide side chains. |
| Grafting Agent | Attachment to polymer backbones via the allyl group. | Modification of surface properties (e.g., thermal stability, chemical resistance). nbinno.com |
| Cross-linking Agent | Forms covalent bonds between polymer chains. | Enhanced mechanical strength and thermal stability of the material. wikipedia.org |
Chemical Sensors and Probes
The development of chemical sensors and probes often relies on molecules that can selectively interact with an analyte of interest, producing a measurable signal. While there is no specific research on this compound as a chemical sensor, its structure contains elements that could be adapted for such purposes.
The difluorobenzamide core could be functionalized to create a binding site for specific ions or molecules. The electron-withdrawing nature of the fluorine atoms could influence the acidity of the N-H proton of the amide, potentially making it a site for hydrogen-bond-based recognition of certain analytes. If this interaction were to perturb the electronic structure of the molecule, it could lead to a change in fluorescence or an electrochemical signal, forming the basis of a sensor.
The allyl group provides a convenient anchor point for immobilizing the molecule onto a solid support, such as a glass slide, a nanoparticle, or an electrode surface. This is a crucial step in the fabrication of many sensor devices. By tethering the molecule to a surface, a robust and reusable sensor could potentially be developed. A chemical probe is a small molecule used to study biological systems. taylorandfrancis.com While the primary research on difluorobenzamide derivatives has been in the context of antimicrobial agents, the fundamental principles of molecular recognition could be applied to the design of probes for other biological targets. nih.govresearchgate.net
Table 3: Components for Potential Sensor Application
| Molecular Component | Potential Function in a Sensor |
|---|---|
| 2,5-Difluorobenzamide Moiety | - Potential recognition site for analytes.- Could be part of a signal-generating system (e.g., a fluorophore). |
| N-Allyl Group | - Covalent attachment to a solid support or surface. |
| Amide Linkage | - Potential hydrogen bonding site for analyte interaction. |
Structure Activity Relationship Sar Studies of N Allyl 2,5 Difluorobenzamide Analogs
Impact of Fluorination Pattern on Chemical Properties and Reactivity
The strategic placement of fluorine atoms on the benzamide (B126) scaffold profoundly influences the molecule's physicochemical properties and reactivity. Fluorine, being the most electronegative element, imparts significant changes to the electronic environment of the aromatic ring and the amide functionality. These modifications are critical in determining the compound's behavior in chemical and biological systems.
The fluorination of aromatic compounds distinctly alters the aromatic quadrupole moment, which can fine-tune π-stacking interactions with biological targets. nih.gov The presence of fluorine can also suppress disorder in the crystalline state, leading to more defined crystal packing motifs, as observed in studies of 2-fluorobenzamide. nih.gov This effect is attributed to a denser lattice energy landscape, which makes disorder less likely. nih.gov
In the context of benzamides, the position of fluorine substitution dictates the molecule's conformational preference. For instance, a comparison between 3-methoxybenzamide (B147233) (3-MBA) and 2,6-difluoro-3-methoxybenzamide (B3025189) (DFMBA) revealed that the fluorine atoms induce a nonplanar stable conformation. nih.gov This contrasts with non-fluorinated benzamides, which tend to adopt a more planar structure. nih.gov The energetic barrier to adopt a specific bioactive conformation can be significantly lower for fluorinated analogs. For DFMBA, the energy required to achieve the active conformation is nearly half that of the non-fluorinated parent compound, suggesting that fluorination can act as a conformational control element. nih.gov
The reactivity of the benzamide is also affected. The strong electron-withdrawing nature of fluorine atoms can influence the acidity of the N-H proton and the nucleophilicity of the carbonyl oxygen. While specific reactivity data for N-allyl-2,5-difluorobenzamide is not extensively detailed in the literature, comparisons between isomers of difluorobenzamide can be inferred from general principles and related studies. The metabolic stability and membrane permeability of a compound are also known to be enhanced by the strategic replacement of C-H bonds with C-F bonds. nih.gov
Below is a comparative table of physicochemical properties for different difluorobenzamide isomers, highlighting the influence of the fluorination pattern.
| Property | 2,4-Difluorobenzamide | 2,5-Difluorobenzamide (B1297545) | 2,6-Difluorobenzamide (B103285) |
| Molecular Formula | C₇H₅F₂NO | C₇H₅F₂NO | C₇H₅F₂NO |
| Molecular Weight | 157.12 g/mol nih.gov | 157.12 g/mol | 157.12 g/mol |
| Calculated XLogP3 | 0.7 nih.gov | 0.8 | 0.9 |
| Hydrogen Bond Donors | 1 nih.gov | 1 | 1 |
| Hydrogen Bond Acceptors | 2 nih.gov | 2 | 2 |
| Conformational Note | Tends toward planarity | Intermediate | Non-planar conformation favored nih.gov |
Note: Some values are calculated or inferred from structurally similar compounds.
Influence of N-Allyl Substituent Modifications on Chemical Behavior
The N-allyl group is a versatile functional moiety that significantly contributes to the chemical behavior of this compound. Its reactivity is primarily centered around the carbon-carbon double bond and the allylic position. Modifications to this substituent can alter the molecule's reactivity, stability, and synthetic utility.
A key chemical transformation of N-allyl amides is their isomerization to the corresponding enamides. This reaction, often catalyzed by transition metals like ruthenium or iridium, is an atom-economical method to produce geometrically defined enamides, which are valuable synthetic intermediates and pharmacophores. nih.govacs.org The isomerization process is sensitive to the substitution pattern on the allyl group. For example, branching at the allylic position is tolerated and can lead to the formation of stereodefined enamides in excellent yield. nih.gov This demonstrates that modifications such as introducing substituents on the allyl chain can be used to generate structural diversity.
The N-allyl group can also serve as a protecting group for the amide nitrogen, which can be cleaved under specific conditions. One method involves a one-pot isomerization-oxidation sequence. acs.org The N-allyl amide is first isomerized to an enamide using a ruthenium catalyst, followed by ozonolysis to cleave the double bond, yielding the de-allylated amide. acs.org The efficiency of this cleavage can be influenced by the steric and electronic nature of substituents on the allyl group.
Furthermore, the N-allyl group can participate in various palladium-catalyzed reactions. For instance, N-allyl-N-sulfonyl ynamides can undergo a Pd(0)-catalyzed aza-Claisen rearrangement, which constitutes an N-to-C allyl transfer. nih.gov The outcome of such reactions, whether deallylation or allyl transfer, can depend on factors like the nature of the catalyst, ligands, and other reagents present. nih.gov Replacing the N-allyl group with a structurally related N-propargyl group opens up different synthetic pathways, such as gold-catalyzed cyclization reactions or palladium-catalyzed hydroarylation to form N-allylbenzamides. nih.govacs.org
The table below summarizes how modifications to the N-substituent can influence the chemical behavior of benzamide analogs.
| N-Substituent Modification | Resulting Chemical Behavior |
| N-Allyl | Can undergo isomerization to enamides; serves as a cleavable protecting group. nih.govacs.org |
| Branched N-Allyl | Isomerization to stereodefined tri- or tetrasubstituted enamides is possible. nih.gov |
| N-Propargyl | Substrate for gold-catalyzed cyclization or palladium-catalyzed hydroarylation. nih.govacs.org |
| Cleavage of N-Allyl | Can be achieved via a one-pot isomerization-ozonolysis protocol to yield the parent amide. acs.org |
Systematic Structural Variations and Their Effect on Target Interactions (non-human, in vitro biochemical targets)
Structure-activity relationship (SAR) studies on analogs of this compound have provided critical insights into how systematic structural changes affect interactions with non-human, in vitro biochemical targets. A prominent target for related difluorobenzamide compounds is the bacterial cell division protein FtsZ, a prokaryotic homolog of eukaryotic tubulin. nih.govnih.gov Inhibition of FtsZ disrupts bacterial cell division, making it an attractive target for novel antibacterial agents. nih.gov
Systematic variations have explored three main regions of the benzamide scaffold: the fluorinated phenyl ring, the linker, and the second substituent group (in this case, the N-allyl group and its replacements).
The Benzamide Core: The 2,6-difluorobenzamide motif has been identified as a key pharmacophore for FtsZ inhibition. nih.gov The modification of the benzamide functional group itself, for instance to a benzohydroxamic acid or benzohydrazide, has been shown to be highly detrimental to activity against S. aureus. nih.gov This suggests the amide group is essential for target interaction, likely through specific hydrogen bonding.
Linker and Terminal Group Modifications: In many potent FtsZ inhibitors, the benzamide moiety is connected via a linker (e.g., a methylenoxy bridge) to another cyclic group. SAR studies on 2,6-difluorobenzamide derivatives have shown that variations in this terminal group significantly impact antibacterial potency. For example, linking the 2,6-difluorobenzamide core to various heterocyclic scaffolds like 1,2,3-triazoles or 1,2,4-oxadiazoles has been explored. acs.org A 3-(4-tert-butylphenyl)-1,2,4-oxadiazole derivative showed potent activity against methicillin-resistant S. aureus (MRSA). acs.org
Substitution on the Benzyl (B1604629) Ring: In studies of N-benzylbenzamides as dual modulators for other targets, substitution on the benzyl ring (analogous to the allyl group) was found to be critical. An ortho-CF₃ group on the benzyl ring was crucial for activity, and its replacement with smaller or less electron-withdrawing groups led to a significant loss of potency. acs.org This highlights the importance of steric and electronic properties of the N-substituent for target binding.
The following table presents SAR data for a series of 2,6-difluorobenzamide analogs targeting the bacterial protein FtsZ, demonstrating the effect of structural variations on in vitro activity.
| Compound | Structural Variation | Target | In Vitro Activity (MIC µg/mL vs. S. aureus) |
| Analog A | 2,6-difluoro-3-hexyloxybenzamide (DFHBA) | FtsZ | 0.5 nih.gov |
| Analog B | 3-hexyloxybenzamide (non-fluorinated) | FtsZ | 64 nih.gov |
| Analog C | 2,6-difluoro-3-hexyloxy-benzohydrazide | FtsZ | >128 nih.gov |
| Analog D | 2,6-difluoro-3-( (3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl)methoxy )benzamide | FtsZ | 0.5-1 acs.org |
Ligand-Target Binding Interactions (Theoretical and In Vitro Biochemical)
The interaction between benzamide-based ligands and their biochemical targets can be elucidated through a combination of theoretical modeling and in vitro biochemical assays. For analogs of this compound, computational docking studies have been particularly insightful, especially in the context of the bacterial FtsZ protein. nih.govnih.gov
Theoretical and Computational Insights: Molecular docking studies of 2,6-difluorobenzamide inhibitors with S. aureus FtsZ (SaFtsZ) reveal a specific binding mode in an allosteric site. The key interactions are facilitated by the unique conformation imposed by the fluorine atoms. nih.gov
Conformational Pre-organization: As noted previously, the 2,6-difluoro substitution forces the benzamide ring into a non-planar conformation relative to the amide group. nih.gov This pre-organized conformation is energetically favorable for fitting into the binding pocket, reducing the entropic penalty of binding. nih.gov
Hydrogen Bonding: The amide group is a critical anchor, forming hydrogen bonds with key residues in the binding site. The carbonyl oxygen and the amide N-H are often predicted to interact with the backbone or side chains of specific amino acids.
Hydrophobic and Fluorine Interactions: The difluorinated phenyl ring typically occupies a hydrophobic pocket. The fluorine atoms themselves can participate in favorable orthogonal multipolar C–F···C=O interactions, which contribute to binding affinity. nih.gov
In one computational study of benzodioxane-benzamides binding to FtsZ, a validated docking protocol identified the crucial structural features for potent inhibition, confirming the importance of the 2,6-difluorobenzamide moiety in anchoring the ligand within a specific cavity of the protein. nih.gov
In Vitro Biochemical Confirmation: Theoretical models are corroborated by in vitro biochemical experiments. For FtsZ inhibitors, several assays can confirm direct ligand-target binding:
GTPase Activity Assays: FtsZ polymerizes in a GTP-dependent manner. Potent inhibitors often alter the GTPase activity of the protein.
Polymerization Assays: Light scattering or sedimentation assays can be used to monitor FtsZ polymerization. Inhibitors can either prevent polymerization or induce aberrant polymer structures.
Thermal Shift Assays (TSA): Direct binding of a ligand to a protein typically increases its thermal stability. TSA can measure the change in the protein's melting temperature (Tm) upon addition of the compound, providing evidence of a direct interaction.
The table below summarizes the key binding interactions for a representative 2,6-difluorobenzamide FtsZ inhibitor based on computational models.
| Interaction Type | Ligand Moiety | Target Residues (Predicted) |
| Hydrogen Bond | Amide N-H | Amino acid backbone carbonyl |
| Hydrogen Bond | Amide C=O | Amino acid side chain/backbone N-H |
| Hydrophobic | Phenyl Ring | Hydrophobic pocket residues |
| Fluorine-Specific | C-F bonds | Carbonyl groups in the binding site |
These combined theoretical and biochemical approaches provide a detailed picture of the molecular basis for the activity of this compound analogs, guiding the rational design of new derivatives with improved target interactions.
Future Research Directions and Outlook
Development of Novel and Sustainable Synthetic Routes
The synthesis of N-alkyl amides is a cornerstone of organic and medicinal chemistry. rsc.org While traditional methods for creating N-allyl amides exist, future research should prioritize the development of more sustainable and efficient routes to N-allyl-2,5-difluorobenzamide.
Current methods for amide synthesis often involve coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), which can generate significant waste. researchgate.net A greener approach would be the direct N-alkylation of 2,5-difluorobenzamide (B1297545) with an allyl source. The N-alkylation of amides with alcohols, for instance, is an attractive process as it produces water as the sole byproduct. rsc.org Future work could focus on developing catalytic systems, potentially based on transition metals or organocatalysts, to facilitate the direct coupling of 2,5-difluorobenzamide with allyl alcohol or its derivatives under mild and environmentally benign conditions. numberanalytics.com
Another avenue for exploration is the use of flow chemistry. Continuous flow reactors can offer improved safety, scalability, and efficiency for many chemical transformations. Developing a flow-based synthesis of this compound could enable more controlled reaction conditions and easier purification, making the compound more accessible for further studies.
Finally, exploring biocatalytic methods using enzymes like lipases or amidases could offer highly selective and environmentally friendly pathways to this compound, minimizing side reactions and operating under mild conditions. numberanalytics.com
Advanced Mechanistic Investigations Using State-of-the-Art Techniques
A thorough understanding of the reaction mechanisms involving this compound is crucial for controlling its reactivity and designing new transformations. The reactivity of the amide bond can be subtly influenced by its local environment and substituent effects. nih.gov
Future mechanistic studies should employ advanced techniques to probe the intricacies of reactions involving this compound. In-situ spectroscopic methods, such as ReactIR and process NMR, can provide real-time kinetic and structural information on reaction intermediates. These techniques are invaluable for understanding complex reaction networks, such as the palladium-catalyzed rearrangements of N-allyl amides. nih.gov
Furthermore, detailed calorimetric studies can help to quantify the thermodynamics of reactions, providing insights into the stability of intermediates and transition states. researchgate.net Isotopic labeling studies, particularly with deuterium, can be employed to trace the pathways of atoms throughout a reaction, as has been demonstrated in the study of gold-catalyzed cyclizations of N-propargyl benzamides. acs.org
Computational studies, particularly Density Functional Theory (DFT), will be indispensable for mapping out reaction energy profiles, identifying transition states, and rationalizing observed selectivities. researchgate.net Such computational work can complement experimental findings to build a comprehensive picture of the reaction mechanisms at play.
Computational Design of Enhanced Derivatives
Computational chemistry offers powerful tools for the rational design of new molecules with tailored properties. nih.govacs.org For this compound, computational methods can guide the synthesis of derivatives with enhanced biological activity, improved physical properties, or novel reactivity.
The presence of fluorine atoms significantly influences the electronic properties, conformation, and metabolic stability of a molecule. mdpi.com Molecular docking simulations can be used to predict how derivatives of this compound might interact with biological targets, such as enzymes or receptors. mdpi.comnih.govnih.gov By systematically modifying the substitution pattern on the benzoyl ring or the allyl group in silico, researchers can prioritize the synthesis of compounds with the highest predicted binding affinities.
Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of this compound derivatives with their observed activities. These models can then be used to predict the properties of yet-unsynthesized compounds.
Furthermore, computational tools can predict key physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for the development of new therapeutic agents. pittcon.org This predictive power can help to streamline the drug discovery process by focusing experimental efforts on the most promising candidates.
Exploration of Unconventional Reactivity Modes
The unique combination of an allyl group and a difluorinated aromatic ring in this compound suggests the potential for novel and unconventional reactivity. The allyl group is known to participate in a variety of transformations, including isomerizations, cycloadditions, and rearrangements. nih.govnih.gov
Future research should explore the reactivity of the allyl moiety in this compound under various catalytic conditions. For example, transition metal catalysis could be employed to induce novel cyclization reactions, potentially leading to the formation of new heterocyclic scaffolds. The isomerization of the N-allyl group to the corresponding enamide is a known transformation that can provide access to valuable synthetic intermediates. nih.gov
The fluorine substituents on the aromatic ring can also influence reactivity. They can alter the electron density of the amide and the aromatic ring, potentially enabling new types of carbon-hydrogen (C-H) bond functionalization reactions. The development of methods for the selective functionalization of the C-H bonds on the aromatic ring would provide rapid access to a diverse range of derivatives.
Moreover, the interaction between the allyl group and the difluorobenzoyl moiety could lead to unexpected tandem reactions, where multiple bonds are formed in a single operation. The exploration of such cascade reactions could lead to the efficient synthesis of complex molecular architectures. acs.org
Expansion into Emerging Areas of Chemical Innovation
The structural motifs present in this compound are relevant to several emerging areas of chemical innovation, including medicinal chemistry, materials science, and chemical biology.
In medicinal chemistry, functionalized benzamides are known to exhibit a wide range of biological activities. nih.govnih.gov The introduction of fluorine atoms is a common strategy to enhance the metabolic stability and binding affinity of drug candidates. mdpi.com Therefore, this compound and its derivatives represent a promising starting point for the discovery of new therapeutic agents. Future work could involve screening this compound and its analogs against a variety of biological targets.
In materials science, the development of new functional polymers is an area of intense research. The allyl group of this compound could potentially be used as a monomer for polymerization reactions, leading to the creation of novel fluorinated polymers with unique properties, such as thermal stability or specific surface characteristics.
In the field of chemical biology, this compound could be developed into a chemical probe to study biological processes. For example, by incorporating a reporter tag, it could be used to identify and study the function of specific proteins in living cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
